molecular formula C11H15FO2 B13709117 2-(tert-Butoxy)-5-fluoroanisole

2-(tert-Butoxy)-5-fluoroanisole

Cat. No.: B13709117
M. Wt: 198.23 g/mol
InChI Key: XUBAFUYEDWXBHP-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-5-fluoroanisole is an organic compound that features a tert-butoxy group and a fluoroanisole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-5-fluoroanisole typically involves the reaction of 5-fluoro-2-methoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tert-butoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-5-fluoroanisole can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the fluoro group or modify the tert-butoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anisoles, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-(tert-Butoxy)-5-fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-5-fluoroanisole involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, while the fluoroanisole moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which can modify its structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxy)-5-fluoroanisole is unique due to the presence of both the tert-butoxy and fluoroanisole groups, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

4-fluoro-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3

InChI Key

XUBAFUYEDWXBHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)F)OC

Origin of Product

United States

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